molecular formula C5H10BrNO2S B13798174 L-Cysteine, S-(2-bromoethyl)- CAS No. 88169-61-3

L-Cysteine, S-(2-bromoethyl)-

Cat. No.: B13798174
CAS No.: 88169-61-3
M. Wt: 228.11 g/mol
InChI Key: ZZZHSJCEYPCPAB-BYPYZUCNSA-N
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Description

L-Cysteine, S-(2-bromoethyl)-, also known as (2R)-2-amino-3-(2-bromoethylsulfanyl)propanoic acid, is a derivative of the amino acid L-cysteine. This compound is characterized by the presence of a bromoethyl group attached to the sulfur atom of the cysteine molecule. It has a molecular formula of C5H10BrNO2S and a molecular weight of 228.11 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Cysteine, S-(2-bromoethyl)- can be synthesized through the alkylation of L-cysteine with 2-bromoethanol. The reaction typically involves the use of a base, such as sodium hydroxide, to deprotonate the thiol group of L-cysteine, followed by the addition of 2-bromoethanol to form the desired product .

Industrial Production Methods

Industrial production of L-cysteine, S-(2-bromoethyl)- often involves the chemical hydrolysis of proteins, which are typically extracted from keratin sources such as animal hair. This method, however, has environmental drawbacks due to the use of large amounts of hydrochloric acid and the generation of unpleasant odors and wastewater .

Chemical Reactions Analysis

Types of Reactions

L-Cysteine, S-(2-bromoethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

L-Cysteine, S-(2-bromoethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Cysteine, S-(2-bromoethyl)- involves its interaction with various molecular targets and pathways. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect protein function. This compound can also participate in redox reactions, influencing cellular metabolism and signaling pathways .

Comparison with Similar Compounds

L-Cysteine, S-(2-bromoethyl)- can be compared with other sulfur-containing amino acid derivatives, such as:

L-Cysteine, S-(2-bromoethyl)- is unique due to its specific bromoethyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

88169-61-3

Molecular Formula

C5H10BrNO2S

Molecular Weight

228.11 g/mol

IUPAC Name

(2R)-2-amino-3-(2-bromoethylsulfanyl)propanoic acid

InChI

InChI=1S/C5H10BrNO2S/c6-1-2-10-3-4(7)5(8)9/h4H,1-3,7H2,(H,8,9)/t4-/m0/s1

InChI Key

ZZZHSJCEYPCPAB-BYPYZUCNSA-N

Isomeric SMILES

C(CBr)SC[C@@H](C(=O)O)N

Canonical SMILES

C(CBr)SCC(C(=O)O)N

Origin of Product

United States

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